molecular formula C17H25NO4 B1435260 N,N-DiBoc-4-methylaniline CAS No. 1623005-34-4

N,N-DiBoc-4-methylaniline

Cat. No.: B1435260
CAS No.: 1623005-34-4
M. Wt: 307.4 g/mol
InChI Key: HXRZMERTWHZONI-UHFFFAOYSA-N
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Description

N,N-DiBoc-4-methylaniline is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a derivative of aniline, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and a methyl group is attached to the para position of the aromatic ring. This compound is commonly used in organic synthesis as a protected intermediate.

Scientific Research Applications

N,N-DiBoc-4-methylaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Safety and Hazards

N,N-DiBoc-4-methylaniline has several safety precautions associated with it. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Future Directions

N,N-DiBoc-4-methylaniline is used for research purposes . It could potentially be used in the synthesis of other compounds, but specific future directions are not mentioned in the sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DiBoc-4-methylaniline typically involves the protection of 4-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and temperature control. The use of heterogeneous catalysts like Amberlyst-15 can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-DiBoc-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-DiBoc-4-methylaniline primarily involves the protection and deprotection of the amino group. The Boc groups protect the amino group from unwanted reactions during synthetic procedures. The deprotection process involves the cleavage of the Boc groups under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-methylaniline: Similar structure but with only one Boc group.

    N,N-DiBoc-aniline: Similar structure but without the methyl group on the aromatic ring.

    N,N-DiBoc-3-methylaniline: Similar structure but with the methyl group at the meta position.

Uniqueness

N,N-DiBoc-4-methylaniline is unique due to the presence of two Boc groups and a methyl group at the para position, which provides specific steric and electronic properties that can influence its reactivity and selectivity in synthetic applications .

Properties

IUPAC Name

tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRZMERTWHZONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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